![molecular formula C8H8F3O3P B1316168 [4-(trifluoromethyl)phenyl]methylphosphonic acid CAS No. 146780-15-6](/img/structure/B1316168.png)
[4-(trifluoromethyl)phenyl]methylphosphonic acid
Overview
Description
[4-(trifluoromethyl)phenyl]methylphosphonic acid is a chemical compound with the molecular formula C8H8F3O3P. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, further connected to a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- .
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)phenyl]methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
[4-(trifluoromethyl)phenyl]methylphosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism by which phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonic acid group can form strong hydrogen bonds with target molecules, influencing their activity and stability . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in drug design and other applications .
Comparison with Similar Compounds
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be compared with other similar compounds, such as:
Methyl phosphonic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phosphonic acid group, leading to distinct reactivity and uses.
Phosphonamidates: Feature an amide group in place of the phosphonic acid group, offering unique biological activities and applications.
The presence of the trifluoromethyl group in phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- imparts unique properties, such as increased lipophilicity and stability, distinguishing it from other related compounds .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZUFYCFWXQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578575 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-15-6 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
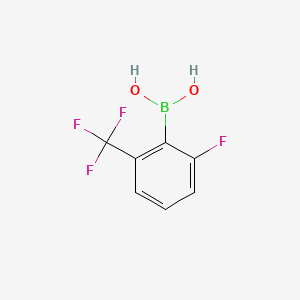
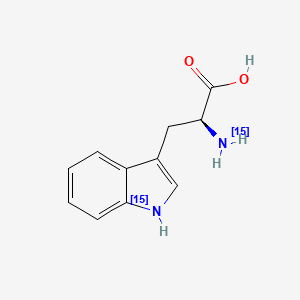


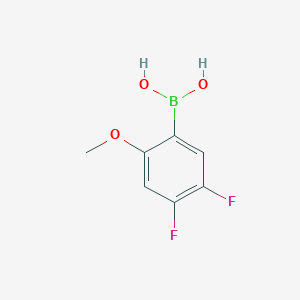
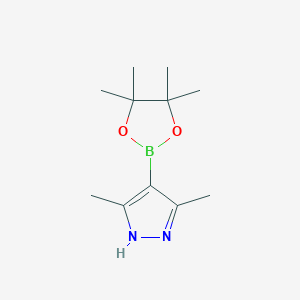

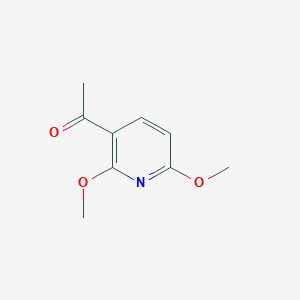


![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
